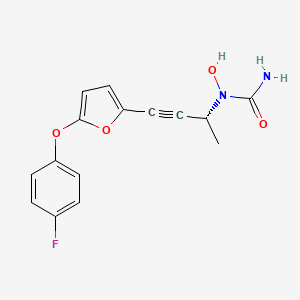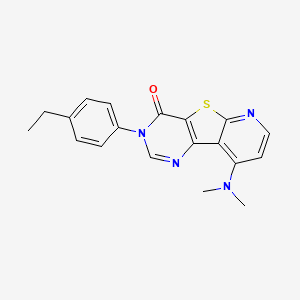![molecular formula C13H18Cl2N2O2 B1664324 N-[5-(4-aminophenoxy)pentyl]-2,2-dichloroacetamide CAS No. 101264-04-4](/img/structure/B1664324.png)
N-[5-(4-aminophenoxy)pentyl]-2,2-dichloroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(4-aminophenoxy)pentyl]-2,2-dichloroacetamide: is a bioactive chemical compound known for its potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes an acetamide group, a pentyl chain, and a dichloro-substituted phenoxy group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(4-aminophenoxy)pentyl]-2,2-dichloroacetamide typically involves the following steps:
Formation of the p-aminophenoxy group: This can be achieved by reacting p-aminophenol with an appropriate halogenated compound under basic conditions.
Attachment of the pentyl chain: The p-aminophenoxy group is then reacted with a pentyl halide to form the N-(5-(p-aminophenoxy)pentyl) intermediate.
Introduction of the acetamide group: The intermediate is then reacted with acetic anhydride to form the final acetamide compound.
Chlorination: The final step involves the chlorination of the phenoxy group to introduce the dichloro substituents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and phenoxy groups.
Reduction: Reduction reactions can occur at the acetamide group, converting it to an amine.
Substitution: The dichloro groups on the phenoxy ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products:
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: The primary amine derivative is a common product.
Substitution: Substituted phenoxy derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Acts as a reagent in various organic reactions.
Biology:
- Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Investigated for its potential therapeutic applications, particularly in drug development.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[5-(4-aminophenoxy)pentyl]-2,2-dichloroacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The dichloro-substituted phenoxy group may enhance its binding affinity and specificity, leading to potent biological effects.
Comparaison Avec Des Composés Similaires
- ACETAMIDE, N-(5-(p-AMINOPHENOXY)PENTYL)-2-PHENOXY-
- ACETAMIDE, N-(5-(p-AMINOPHENOXY)PENTYL)-2-PHENYL-
Comparison:
- N-[5-(4-aminophenoxy)pentyl]-2,2-dichloroacetamide is unique due to the presence of two chlorine atoms on the phenoxy group, which can significantly influence its chemical reactivity and biological activity.
- The dichloro substitution may enhance its stability and binding affinity compared to its non-chlorinated counterparts.
Propriétés
Numéro CAS |
101264-04-4 |
|---|---|
Formule moléculaire |
C13H18Cl2N2O2 |
Poids moléculaire |
305.2 g/mol |
Nom IUPAC |
N-[5-(4-aminophenoxy)pentyl]-2,2-dichloroacetamide |
InChI |
InChI=1S/C13H18Cl2N2O2/c14-12(15)13(18)17-8-2-1-3-9-19-11-6-4-10(16)5-7-11/h4-7,12H,1-3,8-9,16H2,(H,17,18) |
Clé InChI |
CMXVDRAADGZQKF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)OCCCCCNC(=O)C(Cl)Cl |
SMILES canonique |
C1=CC(=CC=C1N)OCCCCCNC(=O)C(Cl)Cl |
Apparence |
Solid powder |
| 101264-04-4 | |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Acetamide, N-(5-(p-aminophenoxy)pentyl)-2,2-dichloro- |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


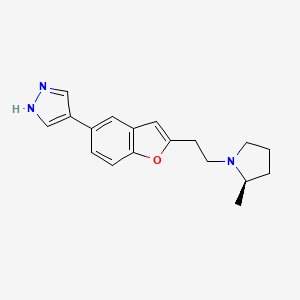
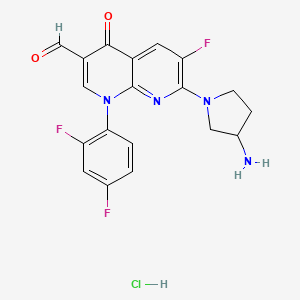
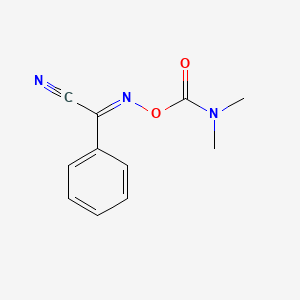
![N-[1-[(Z)-[(cyanoamino)-(quinolin-5-ylamino)methylidene]amino]-2,2-dimethylpropyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B1664245.png)


![L-Iditol, 1,2,5,6-tetradeoxy-2,5-bis[[(2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino]-1,6-diphenyl-](/img/structure/B1664249.png)
![N-[(5R)-5-amino-6-[[(2S)-1-[[(2R)-2-[[(2S)-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carbonyl]-[(2S)-2-[[(2R)-2-[3-(4-fluorophenyl)propanoylamino]-3-naphthalen-1-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]-[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-6-oxohexyl]pyridine-3-carboxamide](/img/structure/B1664253.png)
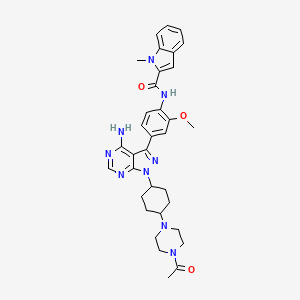
![1-[(1R)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl]-3-isoquinolin-5-ylurea](/img/structure/B1664257.png)
![3'-(Trifluoromethyl)-N-(4-((trifluoromethyl)sulfonyl)phenyl)-3,6-dihydro-2H-[1,2'-bipyridine]-4-carboxamide](/img/structure/B1664259.png)
![1-[4-[5-(4-fluorophenoxy)furan-2-yl]but-3-yn-2-yl]-1-hydroxyurea](/img/structure/B1664260.png)
